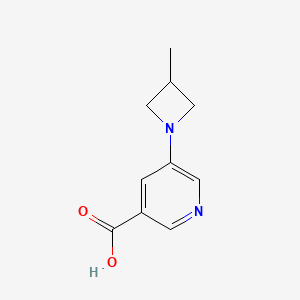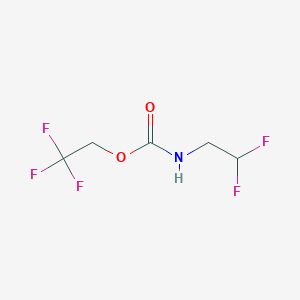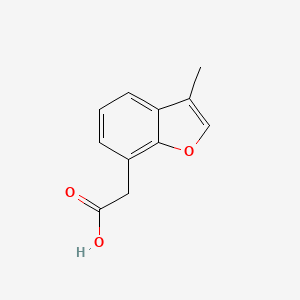
5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid (5-MAPC) is an important organic compound with a wide range of applications in synthetic chemistry and scientific research. It is a derivative of pyridine and is used as a building block for the synthesis of various organic compounds. 5-MAPC has been studied extensively in recent years due to its potential to be used in a variety of biochemical and physiological processes.
科学研究应用
5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid has a wide range of applications in scientific research. It has been used in the synthesis of various organic compounds, such as pyridine derivatives, heterocyclic compounds, and peptides. It has also been used in the synthesis of various pharmaceuticals, such as antifungal and antiviral agents. Additionally, this compound has been used in the synthesis of fluorescent probes for imaging and sensing applications.
作用机制
The mechanism of action of 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid is not yet fully understood. However, it is believed that this compound acts as an inhibitor of enzymes involved in the synthesis of fatty acids, such as acetyl-CoA carboxylase. It has also been suggested that this compound may act as an agonist of certain G-protein coupled receptors, such as the 5-HT2A receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been suggested that this compound may have anti-inflammatory, anti-oxidant, and anti-cancer effects. Additionally, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
The main advantage of using 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid in lab experiments is its ease of synthesis. It can be easily synthesized using the Knoevenagel condensation reaction or other methods. Additionally, this compound is relatively stable and can be stored for long periods of time. However, there are some limitations to using this compound in lab experiments. For example, it is not very soluble in water, and its solubility in organic solvents is limited. Additionally, it is not very soluble in lipids, which can limit its use in certain types of experiments.
未来方向
The future directions for 5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid are numerous. It has potential applications in the synthesis of various organic compounds, such as pyridine derivatives, heterocyclic compounds, and peptides. Additionally, it has potential applications in the synthesis of pharmaceuticals, such as antifungal and antiviral agents. Additionally, this compound has potential applications in the synthesis of fluorescent probes for imaging and sensing applications. Furthermore, this compound may have potential applications as a therapeutic agent for the treatment of various diseases, such as cancer, neurodegenerative diseases, and inflammation. Finally, this compound may have potential applications in the development of novel materials, such as organic semiconductors and optoelectronic materials.
合成方法
5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid can be synthesized by a variety of methods. The most common method for its synthesis is the Knoevenagel condensation reaction. This involves the reaction of aldehyde and malononitrile in the presence of an acid catalyst such as p-toluenesulfonic acid (PTSA). The reaction is typically carried out in a solvent such as ethanol or ethyl acetate. Other methods for the synthesis of this compound include the reaction of aldehyde and malononitrile in the presence of a base such as sodium hydroxide, or the reaction of malononitrile and an amine in the presence of an acid catalyst.
属性
IUPAC Name |
5-(3-methylazetidin-1-yl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-7-5-12(6-7)9-2-8(10(13)14)3-11-4-9/h2-4,7H,5-6H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBDWTJQPKAWPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C1)C2=CN=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-cyclopropanecarbonyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6617383.png)
![2-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid](/img/structure/B6617389.png)

![3-amino-1-{imidazo[1,2-a]pyridin-2-yl}propan-1-ol](/img/structure/B6617405.png)
![3-[1-(aminomethyl)cyclobutyl]oxolan-3-ol](/img/structure/B6617406.png)






![{[3-(5-fluoropyridin-3-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B6617446.png)
![2,2-dimethyl-3-[(oxan-2-yl)methoxy]propanoic acid](/img/structure/B6617454.png)
